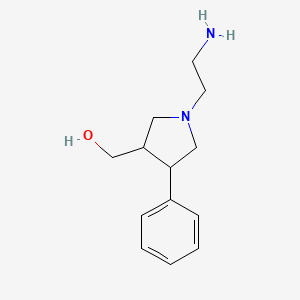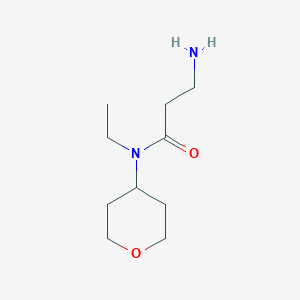![molecular formula C13H22ClNO2 B1491170 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one CAS No. 2098085-33-5](/img/structure/B1491170.png)
3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one
Übersicht
Beschreibung
3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one, also known as 3-Chloro-1-PMAA, is a synthetic organic compound with a wide range of applications in scientific research. It is a member of the azaspirocyclic family of compounds, and its structure is composed of a three-membered ring, four methyl groups, and a chlorine atom. 3-Chloro-1-PMAA has been studied extensively due to its unique properties and potential applications in a variety of fields, including biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA has been studied extensively due to its unique properties and potential applications in a variety of fields. It has been used as a reagent in organic synthesis, as a catalyst in the cyclization of amino acids, and as a building block for the synthesis of new compounds. It has also been used in the synthesis of chiral drugs, and as a precursor for the synthesis of biologically active compounds. In addition, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA has been used to study the mechanism of action of various drugs, and to investigate the structure-activity relationships of various compounds.
Wirkmechanismus
The mechanism of action of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is not well understood, but it is believed to interact with a variety of biological targets, including enzymes, receptors, and other proteins. It is thought to interact with these targets by forming hydrogen bonds, hydrophobic interactions, and other non-covalent interactions. In addition, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is known to interact with the active sites of enzymes, and it is thought to inhibit the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA have not been extensively studied, but it is believed to have a variety of effects on the body. It has been shown to inhibit the activity of certain enzymes, and it is thought to interact with various biological targets, including receptors and other proteins. In addition, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is known to have anti-inflammatory and anti-bacterial effects, and it is believed to have potential applications in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA in laboratory experiments has a number of advantages and limitations. One of the main advantages is its ease of synthesis, which allows for the rapid and efficient production of the compound. In addition, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is relatively stable and can be stored for extended periods of time without degrading. On the other hand, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is a relatively expensive compound and can be difficult to obtain in large quantities. Furthermore, 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA is a relatively potent compound and should be handled with caution in the laboratory.
Zukünftige Richtungen
The potential applications of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA are numerous, and there are many future directions for research. One potential direction is to further investigate the mechanism of action of the compound, as this could lead to the development of new drugs and therapies. In addition, further research could be done to explore the potential applications of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA in the treatment of various diseases, such as cancer and cardiovascular disease. Finally, research could be done to explore the potential use of 3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-oneMAA as a building block for the synthesis of new compounds.
Eigenschaften
IUPAC Name |
3-chloro-1-[4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22ClNO2/c1-17-9-11-8-15(12(16)4-7-14)10-13(11)5-2-3-6-13/h11H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYTWFLVYSVRAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CN(CC12CCCC2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




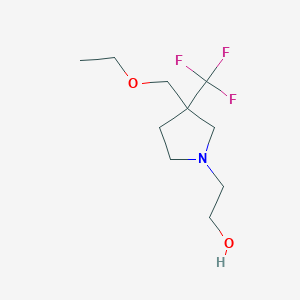



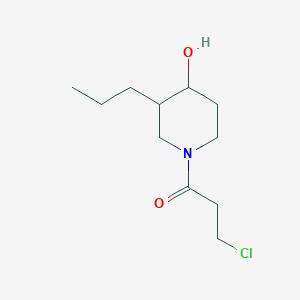
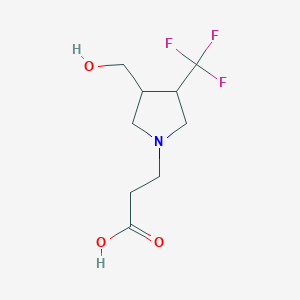
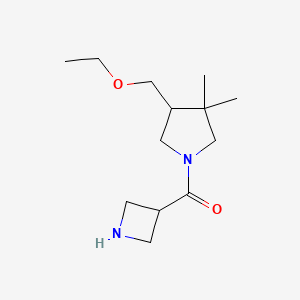
![2-(2-Azidoethyl)-4-(methoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491103.png)
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)
